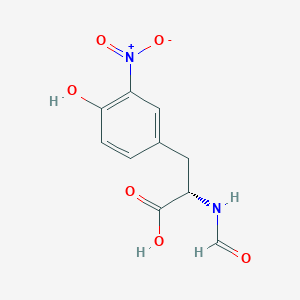![molecular formula C24H16O4S B15163312 6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione CAS No. 144120-88-7](/img/structure/B15163312.png)
6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione is a complex organic compound belonging to the class of thioxanthenes Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy and phenoxy benzene derivatives with thioxanthene intermediates under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and composition.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thioxanthene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthenes, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as an antipsychotic agent due to its structural similarity to other thioxanthene derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in therapeutic effects, such as antipsychotic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- Methyl benzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-2-propionic acid
- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
Uniqueness
6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups
Propiedades
Número CAS |
144120-88-7 |
|---|---|
Fórmula molecular |
C24H16O4S |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
6-methoxy-5-oxo-11-phenoxybenzo[b]thioxanthen-12-one |
InChI |
InChI=1S/C24H16O4S/c1-27-23-17-12-6-5-11-16(17)22(28-15-9-3-2-4-10-15)20-21(25)18-13-7-8-14-19(18)29(26)24(20)23/h2-14H,1H3 |
Clave InChI |
GKOZCGTWEBEDHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C3=CC=CC=C31)OC4=CC=CC=C4)C(=O)C5=CC=CC=C5S2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


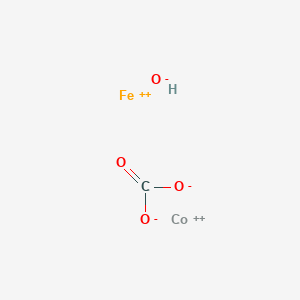
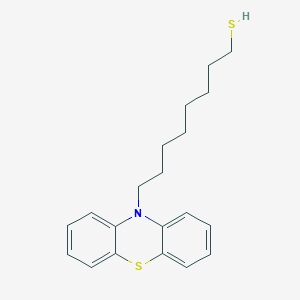
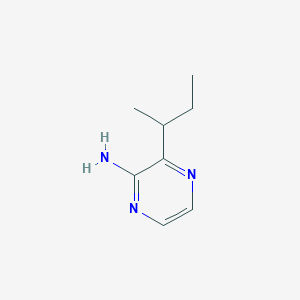
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
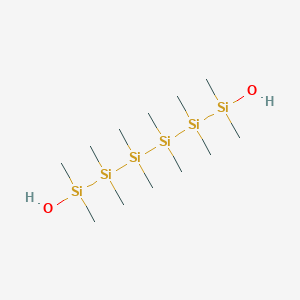

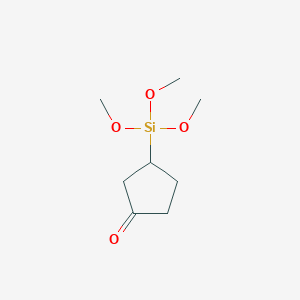

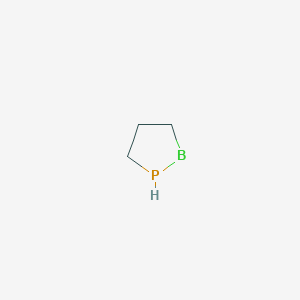

![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)


